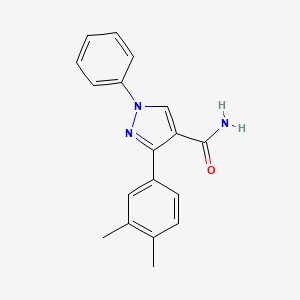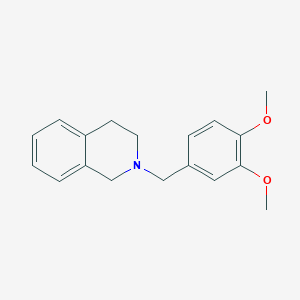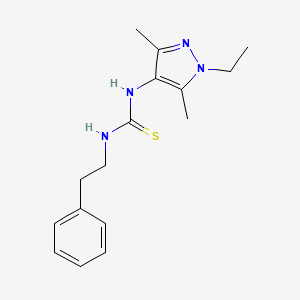
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPPC belongs to the class of pyrazole-based compounds and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also shown promising results in various scientific research applications, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
There are several future directions for the study of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to investigate the safety profile of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in vivo. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide to determine its optimal dosage and administration route. Furthermore, future studies can investigate the potential of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Finally, the development of new analogs of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide with improved solubility and potency can also be explored.
Conclusion:
In conclusion, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has the potential to be a useful tool for studying cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,4-dimethylphenylhydrazine and 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a white solid with a yield of approximately 70%. The purity of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-14(10-13(12)2)17-16(18(19)22)11-21(20-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOGJWDBBIYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)




![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)